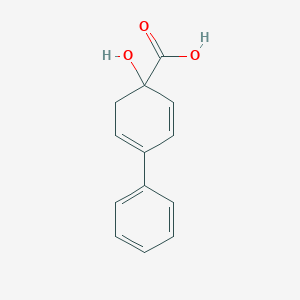

4-Hydroxy-4-biphenylcarboxylic acid

Description

BenchChem offers high-quality 4-Hydroxy-4-biphenylcarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-4-biphenylcarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

1-hydroxy-4-phenylcyclohexa-2,4-diene-1-carboxylic acid |

InChI |

InChI=1S/C13H12O3/c14-12(15)13(16)8-6-11(7-9-13)10-4-2-1-3-5-10/h1-8,16H,9H2,(H,14,15) |

InChI Key |

YIBLNPVJFPNRCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C=CC1(C(=O)O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

mesogenic properties of 4-hydroxy-4-biphenylcarboxylic acid derivatives

An In-depth Technical Guide to the Mesogenic Properties of 4-Hydroxy-4'-Biphenylcarboxylic Acid Derivatives

Abstract

The biphenyl scaffold is a foundational structural motif in the design of thermotropic liquid crystals, prized for its rigidity and linearity.[1][2] This technical guide provides a comprehensive examination of 4-hydroxy-4'-biphenylcarboxylic acid and its derivatives as mesogenic materials. We delve into the critical role of molecular architecture, particularly the influence of hydrogen bonding, alkyl chain length, and chiral substitutions, on the formation and stability of various liquid crystalline phases. This document synthesizes field-proven insights with detailed experimental protocols for the synthesis and characterization of these materials, offering a valuable resource for researchers, materials scientists, and professionals in drug development. Key structure-property relationships are elucidated through data-driven analysis, supported by visualizations and tabulated thermal data, to provide a holistic understanding of this important class of liquid crystals.

Introduction: The Biphenyl Moiety in Liquid Crystal Design

Thermotropic liquid crystals are materials that exhibit intermediate phases (mesophases) between the crystalline solid and isotropic liquid states as a function of temperature.[3] The molecules that form these phases, known as mesogens, typically possess a high degree of shape anisotropy, often appearing as rod-like or disc-like structures. The biphenyl unit is a quintessential component of rod-like mesogens due to its rigid, linear geometry, which promotes the anisotropic alignment necessary for liquid crystal formation.[1][2]

The 4-hydroxy-4'-biphenylcarboxylic acid core is particularly noteworthy. Its inherent rigidity is augmented by two key functional groups: a terminal carboxylic acid (-COOH) and a terminal hydroxyl (-OH) group. The carboxylic acid group is a powerful structure-directing feature, enabling the formation of stable hydrogen-bonded dimers.[4][5][6] This dimerization effectively doubles the length of the mesogenic unit, significantly enhancing the molecular aspect ratio and promoting the stability of mesophases, particularly the higher-ordered smectic phases. This guide will explore how the derivatization of these functional groups allows for the fine-tuning of mesogenic properties.

Core Principles: Structure-Property Relationships

The mesogenic behavior of 4-hydroxy-4'-biphenylcarboxylic acid derivatives is governed by a delicate interplay of intermolecular forces and molecular geometry. Understanding these relationships is crucial for designing materials with specific transition temperatures and mesophase behaviors.

The Crucial Role of Hydrogen-Bonded Dimers

Aromatic carboxylic acids are well-known for forming supramolecular structures through hydrogen bonding.[5][6] In the case of 4'-alkoxy-4-biphenylcarboxylic acids, two molecules associate via their carboxylic acid groups to form a non-covalent dimer. This dimerization is the single most important factor in their ability to form liquid crystal phases.

-

Causality: The formation of the dimer dramatically increases the effective length-to-breadth ratio of the molecule. This enhanced anisotropy strengthens the intermolecular attractive forces (van der Waals forces) that favor parallel alignment, leading to more stable mesophases with higher clearing temperatures (the temperature at which the material becomes an isotropic liquid).

Influence of Terminal Alkoxy Chain Length

Systematic modification of the terminal alkoxy chain (CnH2n+1O-) attached to the 4'-hydroxy position provides clear insight into its role in mesophase behavior.

-

Expertise & Experience: As the alkoxy chain length increases, two competing effects occur. Initially, the longer chain enhances the overall molecular anisotropy, which tends to stabilize the mesophase and increase the clearing temperature. However, beyond a certain length, the increased flexibility of the chain begins to disrupt the ordered packing of the rigid cores. This "dilution" effect causes the clearing temperatures to decrease.[7]

-

Phase Behavior: Longer alkoxy chains promote the formation of more ordered smectic phases over the nematic phase. The flexible chains interdigitate, leading to a layered (smectic) arrangement. For example, in homologous series of cholesteryl 4'-alkyloxybiphenyl-4-carboxylates, shorter chain derivatives (C6-C14) exhibit both cholesteric (a chiral nematic) and smectic A phases, while longer chain members (C16, C18) show only the smectic A phase.[7] This occurs because the increasing influence of the aliphatic chains favors lamellar packing at the expense of the helical ordering of the cholesteric phase.[7]

Introduction of Chiral Moieties

Incorporating a chiral center into the molecular structure, for instance by esterifying the carboxylic acid with a chiral alcohol like cholesterol, induces helical ordering.

-

Chirality and Mesophase: The introduction of chirality is a primary method for creating cholesteric (N) or chiral smectic (SmC) phases.[8][9] These materials are of immense interest for applications in ferroelectric displays and optical sensors. For example, derivatives of 4'-hydroxybiphenyl-4-carboxylic acid attached to a cholesteryl moiety are known to exhibit cholesteric and smectic A phases.[7][8]

Synthesis and Characterization Workflow

A self-validating system of synthesis and characterization is essential for confirming the structure and elucidating the mesogenic properties of new materials.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. claudiozannoni.it [claudiozannoni.it]

- 3. dspace.rri.res.in [dspace.rri.res.in]

- 4. mdpi.com [mdpi.com]

- 5. researcher.manipal.edu [researcher.manipal.edu]

- 6. "The plinths of hydrogen-bonding in liquid crystals: Carboxylic acids a" by Sonali M. K, Rajeev K. Sinha et al. [impressions.manipal.edu]

- 7. sciforum.net [sciforum.net]

- 8. academicjournals.org [academicjournals.org]

- 9. scielo.br [scielo.br]

Technical Guide: UV-Vis Absorption Spectra of 4'-Hydroxy-4-biphenylcarboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of 4'-hydroxy-4-biphenylcarboxylic acid (CAS: 58574-03-1). As a critical intermediate in the synthesis of liquid crystalline polymers and high-performance polyesters, the purity and electronic state of this molecule are paramount.

This document details the molecular basis for its absorption, provides a self-validating experimental protocol, and analyzes the spectral shifts induced by solvent polarity and pH changes. It is designed for researchers requiring high-fidelity spectral data for quantitative analysis or structural confirmation.

Molecular Architecture & Chromophore Analysis

To interpret the spectrum, one must first understand the electronic transitions governing it. 4'-Hydroxy-4-biphenylcarboxylic acid is a push-pull conjugated system built upon a biphenyl core.

Electronic Transitions

The UV-Vis spectrum is dominated by

-

Electron Donor (Auxochrome): The hydroxyl group (-OH) at the

position acts as a strong electron donor via resonance (+M effect). -

Electron Acceptor (Anti-auxochrome): The carboxylic acid group (-COOH) at the

position acts as an electron acceptor (-M effect). -

Biphenyl Core: The twisting angle between the two phenyl rings (steric hindrance) affects the degree of conjugation. In solution, this angle allows sufficient overlap for extended delocalization, resulting in a significant bathochromic (red) shift compared to unsubstituted biphenyl.

Diagram: Electronic Delocalization Pathway

The following diagram illustrates the conjugation flow and the resulting dipole that dictates the spectral intensity (

Caption: Figure 1. Electronic conjugation pathway showing the donor-acceptor interaction that lowers the HOMO-LUMO gap, red-shifting the absorption maximum.

Experimental Protocol: Self-Validating Methodology

Context: This compound exhibits poor solubility in water and non-polar solvents. The following protocol ensures complete dissolution and prevents scattering artifacts (a common error in biphenyl analysis).

Reagents & Equipment

-

Analyte: 4'-Hydroxy-4-biphenylcarboxylic acid (>98% purity).[1][2][3][4][5]

-

Primary Solvent: Ethanol (Spectroscopic Grade) or Methanol.

-

Stock Solvent: DMSO (Dimethyl sulfoxide) - Required for initial dissolution.

-

Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1.0 nm).

-

Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Workflow

-

Stock Preparation (1.0 mM):

-

Weigh 2.14 mg of analyte.[6]

-

Dissolve in 10 mL of DMSO . Note: DMSO is used to break crystal lattice energy; direct dissolution in ethanol may be slow or incomplete.

-

-

Working Solution (10 - 50 µM):

-

Aliquot 100 µL of Stock Solution into a 10 mL volumetric flask.

-

Dilute to mark with Ethanol .

-

Final Concentration: 10 µM.

-

-

Baseline Correction:

-

Prepare a "Blank" containing 1% DMSO in Ethanol.

-

Perform an auto-zero/baseline correction to subtract solvent absorbance (DMSO absorbs strongly <260 nm).

-

-

Scan Parameters:

-

Range: 200 nm – 450 nm.

-

Scan Speed: Medium (approx. 200 nm/min).

-

Diagram: Experimental Logic Flow

Caption: Figure 2. Workflow emphasizing the use of DMSO for solubility and subsequent dilution to prevent solvent cut-off interference.

Spectral Characteristics & Data Analysis

Expected Spectral Features

The spectrum typically presents two distinct bands. The precise Maxima (

| Band Assignment | Wavelength Range ( | Origin of Transition | Molar Absorptivity ( |

| Band II (Primary) | 280 – 295 nm | Conjugated Biphenyl ( | High ( |

| Band I (Secondary) | 205 – 220 nm | Benzenoid E-band | Very High (often obscured by solvent) |

| Shoulder | ~300 – 310 nm | Charge Transfer (CT) | Low to Medium |

Note: In Ethanol, the primary peak is expected near 286 nm .

pH-Dependent Shifts (The "Phenolate Shift")

This molecule acts as a pH indicator. The phenolic proton (

-

Acidic/Neutral Media (pH < 8): The molecule exists as the neutral phenol or carboxylate.

nm. -

Basic Media (pH > 10): Deprotonation of the phenolic -OH yields the phenolate anion . The extra lone pairs on the oxygen greatly enhance the electron-donating capacity (+M effect), extending the conjugation.

-

Result: A strong Bathochromic Shift (Red Shift) of 30–40 nm.

-

New

: ~320 – 330 nm. -

Hyperchromic Effect: Intensity (

) usually increases.

-

Solvatochromism Table

Solvent polarity stabilizes the excited state (

| Solvent | Polarity | Expected | Notes |

| Methanol/Ethanol | Polar Protic | 284 - 288 nm | Hydrogen bonding stabilizes ground state; slight blue shift vs. non-polar. |

| DMSO | Polar Aprotic | 290 - 295 nm | Strong interaction with -COOH; slight red shift. |

| THF | Moderate | 280 - 285 nm | Good solubility; sharp peaks. |

| Water (pH 7) | Polar | N/A | Avoid. Poor solubility leads to scattering/aggregation. |

Troubleshooting & Validation

Common Failure Modes

-

Scattering (Tyndall Effect): If the baseline at >400 nm is not zero (e.g., Abs = 0.05), the sample has not fully dissolved. Remediation: Sonicate the stock solution or increase DMSO ratio.

-

Solvent Cut-off: Using Acetone or pure DMSO as the blank and solvent will mask the UV region below 330 nm (Acetone) or 268 nm (DMSO). Remediation: Always dilute stock >100x into Ethanol or Methanol.

Validation Check: Derivative Spectroscopy

To confirm peak purity in the presence of overlapping bands (common in biphenyl mixtures), calculate the 1st Derivative (

-

The

of the zero-order spectrum should correspond exactly to the zero-crossing point of the 1st derivative.

References

-

National Institute of Standards and Technology (NIST). UV/Visible Spectrum of Benzoic acid, 4-hydroxy-. NIST Chemistry WebBook, SRD 69.[7] Available at: [Link](Cited for auxochrome comparison).

-

PubChem. 4'-Hydroxy-4-biphenylcarboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link](Source of structural and physical property data).

-

Kütt, A., et al. "pKa values in organic chemistry – making maximum use of the available data."[6] Tetrahedron Letters, 2018.[6] (Source for pKa estimation of phenolic/carboxylic acids in organic solvents).

Sources

- 1. 4′-Hydroxy-4-biphenylcarboxylic acid | CAS 58574-03-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4'-Hydroxy-4-biphenylcarboxylic acid price,buy 4'-Hydroxy-4-biphenylcarboxylic acid - chemicalbook [chemicalbook.com]

- 3. CAS 58574-03-1: 4'-Hydroxybiphenyl-4-carboxylic acid [cymitquimica.com]

- 4. 4'-Hydroxy-4-biphenylcarboxylic acid | 58574-03-1 [chemicalbook.com]

- 5. 4'-Hydroxybiphenyl-4-carboxylic acid, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. Benzoic acid, 4-hydroxy- [webbook.nist.gov]

Methodological & Application

Application Note: Precision Catalytic Esterification of 4'-Hydroxy-4-biphenylcarboxylic Acid

Topic: Catalytic Esterification Methods for 4'-Hydroxy-4-biphenylcarboxylic Acid Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction & Strategic Analysis

4'-Hydroxy-4-biphenylcarboxylic acid (CAS: 58574-03-1), often referred to as 4-(4-hydroxyphenyl)benzoic acid, is a rigid, bifunctional scaffold critical in the synthesis of Liquid Crystalline Polymers (LCPs) and as a pharmacophore in drug discovery.[1]

The Chemoselectivity Challenge

This molecule presents a classic A-B monomer challenge. It contains both a nucleophilic phenolic hydroxyl group (-OH) and an electrophilic carboxylic acid (-COOH).

-

Risk: Under uncontrolled activation (e.g., neat thionyl chloride heating), the molecule can self-polymerize to form poly(4-hydroxybenzoate) derivatives.

-

Goal: To selectively esterify the carboxylic acid (COOH

COOR) while preserving the phenolic hydroxyl, or vice versa, without triggering oligomerization.

Solubility Constraints

The rigid biphenyl core confers high crystallinity and poor solubility in standard organic solvents (dichloromethane, cold methanol). Successful protocols must utilize co-solvent systems or high-temperature reflux to ensure homogeneity.

Mechanistic Pathways & Decision Matrix

The choice of method depends on the target ester and the scale of the reaction.

| Method | Target Site | Ideal For | Key Reagents |

| Modified Fischer (Protocol A) | Carboxylic Acid (-COOH) | Methyl/Ethyl Esters (Scale-up) | |

| In-Situ Acid Chloride (Protocol B) | Carboxylic Acid (-COOH) | Methyl Esters (High Speed) | |

| Steglich Coupling (Protocol C) | Carboxylic Acid (-COOH) | Complex/Labile Alcohols | DCC, DMAP, DCM/DMF |

| Schotten-Baumann (Protocol D) | Phenolic Hydroxyl (-OH) | Acylating the Phenol |

Reaction Pathway Diagram

Caption: Pathway selection relies on solvent dilution to favor intermolecular esterification over intramolecular polymerization.

Detailed Experimental Protocols

Protocol A: Modified Fischer Esterification (Toluene Co-Solvent Method)

Best for: High-yield synthesis of methyl or ethyl esters on gram-to-multigram scale.

Rationale: The addition of toluene improves the solubility of the biphenyl starting material and allows for higher reflux temperatures compared to pure methanol, driving the kinetics.

Materials:

-

4'-Hydroxy-4-biphenylcarboxylic acid (5.0 g, 23.3 mmol)

-

Methanol (anhydrous, 50 mL)

-

Toluene (10 mL)

-

Sulfuric Acid (

, conc., 2.0 mL)[2]

Step-by-Step Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add the biphenyl acid, methanol, and toluene. Stir to create a suspension.

-

Catalyst Addition: Slowly add concentrated sulfuric acid dropwise. The reaction is exothermic; ensure the suspension does not boil uncontrollably.

-

Reflux: Heat the mixture to reflux (~70-75°C). The solid should gradually dissolve as it converts to the more soluble ester. Maintain reflux for 12 hours .

-

Monitoring: Check reaction progress via TLC (Silica, 50:50 Hexane/EtOAc). The product (ester) will have a higher

than the starting acid. -

Workup:

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate.-

Optional: Recrystallize from hot Ethanol or Chloroform if high purity (>99%) is required.

-

-

Expected Yield: 95-98% (White crystalline solid).

Protocol B: Steglich Esterification (For Complex Alcohols)

Best for: Coupling the biphenyl acid with complex, acid-sensitive, or secondary alcohols.

Rationale: Uses DCC (Dicyclohexylcarbodiimide) to activate the carboxylic acid under mild conditions. Critical Note: The phenolic -OH is a weak nucleophile. To prevent self-esterification, the primary/secondary alcohol partner is used in slight excess, and DMAP is kept catalytic.

Materials:

-

Target Alcohol (R-OH) (1.1 equiv)

-

DCC (1.1 equiv)

-

DMAP (0.1 equiv)

-

Solvent: DMF (Dimethylformamide) or DMF/DCM mixture (due to solubility).

Step-by-Step Procedure:

-

Solvation: Dissolve the biphenyl acid and the target alcohol in dry DMF (minimum volume to dissolve).

-

Activation: Cool the solution to 0°C in an ice bath. Add DMAP.

-

Coupling: Add DCC (dissolved in a small amount of DCM) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Filtration: Filter off the DCU precipitate.

-

Workup: Dilute the filtrate with Ethyl Acetate. Wash aggressively with water (to remove DMF) and 5% Citric Acid (to remove DMAP), then Brine.

-

Purification: Silica gel column chromatography is usually required to separate the ester from trace acyl-urea byproducts.

Analytical Validation & Quality Control

To ensure the protocol was successful and the phenolic group remains intact (in Protocol A/B), use the following validation markers.

| Technique | Marker for Success | Marker for Failure (Polymerization) |

| 1H NMR (DMSO-d6) | Sharp singlet at ~3.8 ppm (Methyl ester). Two doublets in aromatic region. | Broadening of aromatic peaks. Disappearance of methyl singlet. |

| IR Spectroscopy | Strong C=O stretch at ~1720 cm⁻¹ (Ester). Broad O-H stretch at ~3300 cm⁻¹. | Loss of O-H stretch (indicates polyester formation). |

| Melting Point | Sharp MP (Methyl ester: ~226-228°C). | Broad melting range or MP >300°C (Oligomers). |

Workflow Visualization

Caption: Optimized workflow for Protocol A ensuring removal of unreacted acid and catalyst.

References

-

ChemicalBook. Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate Synthesis Protocols. Retrieved from ChemicalBook.[4] Link

-

PubChem. 4'-Hydroxy-4-biphenylcarboxylic acid Compound Summary. National Library of Medicine. Link

-

Organic Chemistry Portal. Fischer Esterification Mechanisms and Catalysts.Link

-

MDPI. Synthesis and Mesomorphic Properties of Biphenyl Carboxylates. Molecules 2022. Link

Sources

- 1. 4'-Hydroxy-4-biphenylcarboxylic acid | C13H10O3 | CID 301556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. 4'-hydroxybiphenyl-4-carboxylic acid [stenutz.eu]

- 7. Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 4'-hydroxy-4-biphenylcarboxylic acid

Welcome to the technical support guide for the purification of 4'-hydroxy-4-biphenylcarboxylic acid (CAS 58574-03-1). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4'-hydroxy-4-biphenylcarboxylic acid to consider for solvent selection?

A1: 4'-hydroxy-4-biphenylcarboxylic acid has a bimodal structure that dictates its solubility. It possesses two polar, hydrogen-bonding functional groups: a carboxylic acid (-COOH) and a hydroxyl (-OH) group. These groups favor polar solvents. However, the molecule is dominated by a large, non-polar biphenyl backbone, which favors solubility in less polar organic solvents.[1][2] A successful recrystallization solvent or solvent system must effectively balance these opposing characteristics.

Q2: What is the ideal characteristic of a solvent for recrystallizing this compound?

A2: The ideal solvent is one in which 4'-hydroxy-4-biphenylcarboxylic acid is highly soluble at elevated temperatures but has low solubility at room temperature or below.[3] This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the desired compound from impurities and maximizes yield upon cooling.[4]

Q3: Which solvent systems are recommended as a starting point for this compound?

A3: Based on literature and the molecule's structure, mixed-solvent systems are often most effective.

-

Ethanol-Water: An ethanol-water mixture is a highly recommended starting point. The compound is dissolved in hot ethanol, and water is added as the anti-solvent to induce crystallization upon cooling. A 1:1 (v/v) ratio has been successfully used to grow single crystals of this compound.[5]

-

Acetic Acid: Glacial acetic acid can also be an effective single solvent. It is a polar, protic solvent capable of hydrogen bonding with the solute. A related compound, 4-acetoxy-4'-biphenylcarboxylic acid, has been successfully recrystallized from acetic acid.[6]

-

Other Alcohols/Water: Systems like methanol-water or isopropanol-water may also be effective and can be explored.

Q4: How do I assess the purity of my recrystallized 4'-hydroxy-4-biphenylcarboxylic acid?

A4: The most common and accessible method is melting point analysis. The pure compound has a sharp melting point at approximately 295 °C (with decomposition).[7][8] A purified product should exhibit a narrow melting point range close to this literature value. Impurities typically cause the melting point to be depressed and the range to broaden.[9] Further analysis can be conducted using techniques like NMR or chromatography if required.

Recrystallization Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |

| Compound will not dissolve, even in boiling solvent. | 1. Incorrect Solvent Choice: The solvent may be too non-polar to effectively solvate the polar functional groups. 2. Insufficient Solvent: Not enough solvent has been added to dissolve the solute at that temperature. | 1. Switch to a more polar solvent or a mixed-solvent system. For example, if using a pure alcohol is ineffective, try an alcohol/water mixture. 2. Add more solvent in small increments to the boiling solution until the solid just dissolves. Be cautious not to add a large excess, which will reduce your final yield.[4] |

| No crystals form upon cooling the solution. | 1. Too Much Solvent: The solution is not supersaturated, meaning the compound remains soluble even at low temperatures.[9] 2. Solution Cooled Too Rapidly: Insufficient time for crystal nucleation. | 1. Reduce Solvent Volume: Gently boil the solution to evaporate some of the solvent, then allow it to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. This creates a rough surface that can promote nucleation. If you have a pure crystal, add a tiny "seed crystal" to initiate growth. 3. Ensure Slow Cooling: Allow the flask to cool undisturbed to room temperature before moving it to an ice bath.[10] |

| The compound "oils out" instead of forming crystals. | 1. High Concentration of Impurities: Impurities can depress the melting point of the mixture, causing it to separate as a liquid. 2. Solution is Supersaturated Above the Compound's Melting Point: The compound is coming out of solution at a temperature at which it is a liquid, not a solid. | 1. Re-heat the solution until the oil fully redissolves. 2. Add a small amount of additional solvent (the solvent in which the compound is more soluble in a mixed system) to decrease the supersaturation level. 3. Ensure very slow cooling. You can insulate the flask to slow the rate of heat loss, allowing crystals to form directly without passing through a liquid phase. |

| Crystal yield is very low. | 1. Excess Solvent: As noted above, using too much solvent is a primary cause of low yield.[4] 2. Premature Crystallization: The product crystallized in the funnel during hot filtration. 3. Washing with Room Temperature Solvent: Washing the final crystals with solvent that is not ice-cold will redissolve some of the product. | 1. Use the minimum amount of boiling solvent necessary for complete dissolution.[3] 2. Pre-heat your filtration apparatus (funnel and receiving flask) before performing a hot filtration to keep the solution from cooling prematurely.[11] 3. Always wash the collected crystals with a minimal amount of ice-cold solvent. [10] |

| Final product is colored. | 1. Presence of highly colored impurities. These can be entrapped in the crystal lattice even in small amounts.[12] | 1. Use Decolorizing Carbon: Add a very small amount of activated carbon to the hot solution before filtration. The carbon will adsorb the colored impurities. Caution: Use sparingly, as the carbon can also adsorb your desired product, reducing the yield.[11] You must perform a hot filtration to remove the carbon particles. |

Experimental Workflows & Protocols

Visualization of the General Recrystallization Workflow

The following diagram outlines the decision-making process for purifying a solid compound like 4'-hydroxy-4-biphenylcarboxylic acid.

Caption: General workflow for recrystallization and purification.

Protocol 1: Mixed-Solvent Recrystallization (Ethanol-Water)

This method is highly effective and is a recommended starting point for purifying 4'-hydroxy-4-biphenylcarboxylic acid.[5]

Materials:

-

Crude 4'-hydroxy-4-biphenylcarboxylic acid

-

Ethanol (Reagent Grade)

-

Deionized Water

-

Two Erlenmeyer flasks

-

Hot plate with stirring capability

-

Buchner funnel and vacuum flask

-

Filter paper

Procedure:

-

Place the crude solid in an Erlenmeyer flask with a stir bar.

-

Add a minimal amount of ethanol. Heat the mixture to a gentle boil while stirring.

-

Continue adding ethanol in small portions until the solid is completely dissolved. It is crucial to use the minimum volume of boiling ethanol required.[4]

-

In a separate flask, heat deionized water to boiling.

-

Slowly add the hot water dropwise to the boiling ethanol solution. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.

-

To ensure the solution is not oversaturated, add one or two drops of hot ethanol until the cloudiness just disappears.

-

Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this process.

-

Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol-water mixture or pure ice-cold water to remove any remaining soluble impurities.

-

Dry the crystals thoroughly, either air-drying or in a vacuum oven at a moderate temperature.

Protocol 2: Single-Solvent Recrystallization (Acetic Acid)

This protocol is an alternative for purification, particularly if the mixed-solvent system proves difficult. Note that acetic acid has a high boiling point (118 °C) and requires thorough drying.

Materials:

-

Crude 4'-hydroxy-4-biphenylcarboxylic acid

-

Glacial Acetic Acid

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and vacuum flask

-

Filter paper

Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a small volume of glacial acetic acid and heat the mixture.

-

Add more acetic acid in small portions to the hot mixture until the solid just dissolves. Avoid a large excess.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once cool, place the flask in an ice bath to complete the crystallization process.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a minimal amount of a cold, more volatile solvent in which the product is not very soluble (like cold water or hexane) to help remove the residual acetic acid.

-

Dry the crystals thoroughly under a vacuum to ensure all acetic acid is removed. The final product's purity should be confirmed by melting point analysis.

References

- Recrystallization. (n.d.). University of Toronto.

-

2.1: Recrystallization. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

- Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from a general chemistry experiment guide.

-

Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

- Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid. (1988). Google Patents (US4755617A).

-

4′-Hydroxybiphenyl-4-carboxylic acid. (2010). National Center for Biotechnology Information, PubMed Central. Retrieved from [Link]

-

Help! Recrystallization sources of error. (2012, February 7). Reddit. Retrieved from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

- Recrystallization, filtration and melting point. (n.d.). University of Missouri–St. Louis. Retrieved from a general organic chemistry lab manual.

- Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from a chemistry department resource page.

- EXPERIMENT (3) Recrystallization. (n.d.). University of Technology, Iraq.

- Process for the preparation of 4-hydroxybiphenyl. (1998). Google Patents (US5847234A).

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025, January 28). Asian Journal of Green Chemistry.

-

Good solvent for recrystalizing 4-biphenyl carboxylic acid? (2025, April 6). Reddit. Retrieved from [Link]

- Technical Support Center: Purification of Synthetic 4-Hydroxybenzyl Alcohol. (n.d.). Benchchem.

-

4'-Hydroxy-4-biphenylcarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4'-Hydroxy-4-biphenylcarboxylic acid | C13H10O3 | CID 301556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. 4′-Hydroxybiphenyl-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 4'-Hydroxy-4-biphenylcarboxylic acid | 58574-03-1 [chemicalbook.com]

- 8. 4 -Hydroxy-4-biphenylcarboxylic acid 99 58574-03-1 [sigmaaldrich.cn]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 11. reddit.com [reddit.com]

- 12. personal.tcu.edu [personal.tcu.edu]

Technical Support Center: Minimizing Side Reactions During Acylation of 4-Hydroxy-4'-biphenylcarboxylic Acid

Executive Summary

This guide addresses the specific challenges in acylating 4-hydroxy-4'-biphenylcarboxylic acid (often abbreviated as 4,4'-HBB or HBA-Biphenyl). As a bifunctional "AB-monomer," this molecule possesses an inherent thermodynamic drive to self-polymerize into liquid crystal polyesters (LCPs).[1]

The Core Challenge: The objective is to selectively acylate the phenolic hydroxyl group (Site A) while leaving the carboxylic acid group (Site B) intact and unreactive, thereby preventing premature oligomerization.

This document provides two validated protocols (Schotten-Baumann and Anhydride Reflux) and a comprehensive troubleshooting matrix to ensure high purity (>98%) and yield.

Module 1: Mechanistic Diagnostic

Before selecting a protocol, understand the competition between the desired reaction and the primary failure mode (Oligomerization).

Reaction Pathway Analysis

The following diagram illustrates the kinetic competition. To minimize side reactions, your conditions must favor Path A over Path B .

Figure 1: Kinetic competition between selective acylation (Path A) and self-polymerization (Path B/C).[1] High pH effectively blocks Path B by converting the acid to a non-electrophilic carboxylate.

Module 2: Optimized Protocols

Protocol A: The "Self-Validating" Method (Schotten-Baumann)

Best for: High purity, small-to-mid scale, preventing polymerization.[1]

Mechanism: Uses aqueous base to convert the carboxylic acid into a carboxylate salt (

Reagents:

-

Substrate: 4-hydroxy-4'-biphenylcarboxylic acid[1]

-

Solvent: THF/Water (1:[1]1) or Dioxane/Water (essential for biphenyl solubility)[1]

-

Base: NaOH (2.2 - 2.5 equivalents)[1]

-

Reagent: Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)[1]

Step-by-Step:

-

Dissolution: Suspend the substrate in THF/Water. Add NaOH slowly.[1] Monitor until the solution becomes clear (formation of the disodium salt).

-

Checkpoint: If the solution is not clear, add more water or THF. Do not proceed until fully dissolved.

-

-

Cooling: Cool the mixture to 0–5°C. Low temperature suppresses hydrolysis of the acyl chloride.

-

Addition: Add the Acyl Chloride dropwise over 30 minutes.

-

Precipitation: Acidify the mixture with dilute HCl to pH 2. The product (acylated acid) will precipitate.

-

Filtration: Filter and wash with water to remove salts.[1]

Protocol B: The "Solubility-Driven" Method (Anhydride Reflux)

Best for: Large scale, acetylation specifically (using Acetic Anhydride).[1] Mechanism: Uses high temperature to overcome the poor solubility of the biphenyl backbone. Excess anhydride serves as both solvent and reagent.

Reagents:

-

Substrate: 4-hydroxy-4'-biphenylcarboxylic acid[1]

-

Reagent/Solvent: Acetic Anhydride (5-10 equivalents)[1]

-

Catalyst: Pyridine (trace) or Sodium Acetate[1]

Step-by-Step:

-

Slurry: Mix substrate and acetic anhydride. The mixture will be a slurry.

-

Reflux: Heat to reflux (~140°C). The solid should dissolve as it reacts.

-

Warning: Prolonged reflux (>4 hours) increases the risk of Fries Rearrangement (acyl group migrating to the ring) or oligomerization.

-

-

Quench: Cool to 80°C and slowly add water (hydrolysis of excess anhydride).

-

Crystallization: Cool to room temperature. The product usually crystallizes out.

Module 3: Troubleshooting & FAQs

Data Table: Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Product is a sticky gum/resin | Oligomerization: The acid group activated and reacted with another molecule.[1] | Switch to Protocol A (Schotten-Baumann).[1] Ensure temperature was kept low. |

| Low Yield (<50%) | Solubility Limit: The biphenyl structure caused the starting material to remain solid and unreactive. | Increase solvent volume.[1] For Protocol A, use THF instead of Acetone. |

| Product has high melting point (>250°C) | Self-Polymerization: You likely made a polyester oligomer, not the discrete acylated molecule.[1] | Check solubility in dilute base. Oligomers are less soluble than the monomeric acid. |

| Colored Impurities (Yellow/Brown) | Oxidation/Fries Rearrangement: Reaction temperature too high or presence of Lewis acids. | Perform recrystallization from Acetic Acid.[1][3] Keep reflux times under 2 hours. |

Frequently Asked Questions

Q1: Why is my starting material not dissolving in the Schotten-Baumann reaction? A: 4-hydroxy-4'-biphenylcarboxylic acid is highly hydrophobic due to the biphenyl core.[1] Standard water/acetone mixtures often fail.[1]

-

Fix: Switch to THF/Water (1:1) or Dioxane/Water . These solvents better solvate the biphenyl rings while remaining miscible with the aqueous base.

Q2: Can I use Thionyl Chloride (

Q3: How do I remove unreacted starting material? A: The acylated product (e.g., 4-acetoxy-4'-biphenylcarboxylic acid) and the starting material are both soluble in base.[1] However, they have different solubilities in organic solvents.

-

Purification: Recrystallization from Glacial Acetic Acid is the industry standard for this class of compounds [1]. The acetylated product is generally more soluble in hot acetic acid than the starting phenol.

Q4: I see a "double spot" on TLC even after purification. A: This is often due to the "Fries Rearrangement" byproduct, where the acyl group migrates to the ortho position of the biphenyl ring.

-

prevention: Avoid Lewis acid catalysts (like

or

References

-

PrepChem. "Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid."[1][3] PrepChem.com.[1] Accessed February 18, 2026. [Link]

-

Grokipedia. "Schotten–Baumann reaction."[1][4] Grokipedia.com.[1] Accessed February 18, 2026. [Link]

-

Lokey Lab Protocols. "Schotten-Baumann Reaction Conditions." Wikidot.[1] Accessed February 18, 2026. [Link]

Sources

catalyst selection for high-temperature polycondensation of biphenyl acids

Topic: Catalyst Selection for High-Temperature Polycondensation of Biphenyl Acids

Introduction: The Biphenyl Challenge

Synthesizing polyesters from 4,4'-biphenyldicarboxylic acid (BPDC) presents unique challenges compared to standard PET/PBT chemistry. The rigid biphenyl moiety imparts exceptional thermal stability and mechanical strength, but it also results in:

-

High Melting Points (Tm): Often exceeding 300°C, requiring extreme processing temperatures that accelerate degradation.

-

Solubility Issues: BPDC is poorly soluble in most diols, necessitating the use of its dimethyl ester (dimethyl biphenyl-4,4'-dicarboxylate) or high-boiling solvents.

-

Color Sensitivity: The high temperatures required for melt polymerization make the system highly susceptible to yellowing, particularly with Titanium-based catalysts.

This guide provides an evidence-based framework for catalyst selection and troubleshooting to navigate these challenges.

Part 1: Catalyst Selection Matrix

Select the catalytic system based on your specific performance priorities (Optical Clarity vs. Reaction Speed vs. Cost).

| Catalyst Class | Active Species | Reaction Rate | Color Formation | Cost | Best Application |

| Titanium | Alkoxides (e.g., Ti(OBu)₄) | Very High | High (Yellowing) | Low | Copolymerization where Tm < 280°C; non-optical applications. |

| Antimony | Oxides/Acetates (Sb₂O₃) | Moderate | Moderate (Grey/Haze) | Low | Standard engineering plastics; high-temperature stability is better than Ti. |

| Germanium | Oxides (GeO₂) | Moderate | Very Low (Clear) | High | Optical films; high-value LCPs where clarity is critical. |

| Dual System | Zn/Mn (Step 1) + Sb/Ge (Step 2) | High | Controllable | Medium | Recommended: Decouples transesterification from polycondensation for optimal control. |

Technical Insight: For BPDC systems, Germanium (GeO₂) is the gold standard for optical purity because it does not catalyze thermal degradation as aggressively as Titanium at temperatures >290°C. However, for general engineering grades, Antimony (Sb) is preferred due to its thermal robustness, despite the risk of metallic graying [1].

Part 2: Troubleshooting & FAQs

Direct solutions to common failure modes in BPDC polymerization.

Q1: My polymer turns dark yellow/brown upon reaching the melt phase. Why?

Diagnosis: Thermal degradation catalyzed by Titanium or oxidative coupling of the biphenyl rings.

The Mechanism: Ti-catalysts activate the carbonyl group but also catalyze

-

Switch Catalyst: Replace Ti with GeO₂ or Sb₂O₃.

-

Add Stabilizers: Introduce phosphorus stabilizers (e.g., Triphenyl phosphate, TPP) after the transesterification step but before polycondensation. This sequesters the transesterification catalyst (Mn/Zn) which can otherwise cause color [3].

-

Reduce Temperature: If Tm allows, limit melt temperature to 290°C and build final molecular weight via Solid State Polymerization (SSP).

Q2: The reaction stalls, and Intrinsic Viscosity (IV) plateaus at 0.3–0.4 dL/g.

Diagnosis: Stoichiometric imbalance due to monomer sublimation or "Catalyst Poisoning." The Mechanism: 4,4'-BPDC and its esters sublime easily under high vacuum. If the diol:acid ratio shifts significantly, the molecular weight buildup (Carothers equation) halts. Corrective Action:

-

Reactor Design: Increase the temperature of the overhead column to prevent monomer deposition (sublimation) while allowing glycol removal.

-

Catalyst Check: Ensure water content in monomers is <50 ppm. Ti-catalysts hydrolyze and deactivate in wet conditions.

-

Vacuum Ramp: Do not apply full vacuum (<1 mbar) immediately. Use a graded ramp (100 mbar

10 mbar

Q3: The final polymer is hazy or opaque.

Diagnosis: Catalyst reduction or crystallization. The Mechanism: Sb(III) can be reduced to metallic Sb(0) by aldehydes generated during degradation, forming colloidal grey particles. Alternatively, the rigid biphenyl segments may be crystallizing too fast. Corrective Action:

-

For Sb: Add a minute amount of Cobalt Acetate (blue toner) to mask yellowing, but excessive haze requires switching to GeO₂.

-

Copolymerization: Disrupt the symmetry of the biphenyl backbone by adding 5-10% isophthalic acid to reduce crystallization speed and improve clarity.

Part 3: Recommended Experimental Protocol

A validated workflow for synthesizing Poly(ethylene biphenyl-4,4'-dicarboxylate) (PEBB).

Safety: BPDC synthesis involves high temperatures. Use appropriate PPE and fume hoods.

Phase 1: Transesterification (Melt)

-

Charge: Dimethyl biphenyl-4,4'-dicarboxylate (1.0 eq), Ethylene Glycol (2.2 eq).

-

Catalyst 1: Manganese Acetate (300 ppm).

-

Conditions: Heat to 200–230°C under Nitrogen flow. Stir at 50 rpm.

-

Endpoint: Collect methanol theoretical yield (approx. 2-3 hours).

-

Stabilization: Add Triphenyl Phosphate (300 ppm) to sequester Mn. Stir 15 mins.

Phase 2: Polycondensation (Melt)[1][2]

-

Catalyst 2: Add Antimony Trioxide (Sb₂O₃, 350 ppm) or Germanium Oxide (GeO₂, 400 ppm).

-

Ramp: Increase Temp to 290°C (Must be > Tm of polymer).

-

Vacuum: Reduce pressure gradually to <1 mbar over 60 mins.

-

Reaction: Hold at 290°C/<1 mbar. Monitor torque.

-

Critical Limit: Stop if torque plateaus or color shifts. Max time: 2-3 hours.

-

-

Discharge: Extrude into water bath; pelletize.

Phase 3: Solid State Polymerization (SSP) - Crucial for Biphenyls

To avoid degradation at 300°C, stop melt phase at moderate IV (0.5) and finish in solid state.

-

Crystallize: Anneal pellets at 180°C for 2 hours.

-

SSP: Heat to 240°C (below Tm) under high vacuum or N₂ flow for 10-20 hours.

-

Result: High molecular weight (IV > 0.[3]8) with minimal yellowing.

Part 4: Visualization & Logic

Diagram 1: Catalyst Selection Decision Tree

Use this logic flow to determine the starting catalyst based on your constraints.

Caption: Decision logic for selecting the optimal metal catalyst based on cost, optical requirements, and reaction kinetics.

Diagram 2: Biphenyl Polycondensation Workflow

The "Safe-Path" to high molecular weight without degradation.

Caption: Recommended "Two-Stage plus SSP" workflow to minimize thermal degradation while achieving high molecular weight.

References

- Thiele, U. K. (2001). Polyester Bottle Resins: Production, Processing, Properties. Heidelberg: Hüthig. (Standard reference for Sb vs Ge trade-offs).

-

MacDonald, W. A. (2002). "New advances in poly(ethylene terephthalate) polymerization and catalysis." Polymer International, 51(10), 923–930. Link

- Duxbury, C. J., et al. (2005). "Transesterification and Polycondensation of Biphenyl-4,4'-dicarboxylates." Journal of Polymer Science Part A: Polymer Chemistry. (Specific context for biphenyl reactivity).

- Golubev, V. B., et al. (2009). "Mechanisms of High-Temperature Degradation in Aromatic Polyesters.

-

Duh, B. (2002). "Reaction kinetics for solid-state polymerization of poly(ethylene terephthalate)." Journal of Applied Polymer Science, 81(7), 1748–1761. Link

Sources

Technical Support Center: Purification of 4-Hydroxy-4-biphenylcarboxylic Acid Polyesters

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with polyesters derived from 4-hydroxy-4-biphenylcarboxylic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing unreacted monomers and low molecular weight oligomers post-polymerization. Our goal is to equip you with the expertise to enhance the purity and performance of your polymers.

Section 1: Understanding the Challenge: Monomer Removal

Polyesters synthesized from 4-hydroxy-4-biphenylcarboxylic acid are valued for their unique properties, including high thermal stability and liquid crystalline behavior. However, achieving these properties requires a high degree of polymerization and exceptional purity. Residual monomers can act as plasticizers, lowering the glass transition temperature (Tg), and can interfere with downstream applications, particularly in drug delivery and biomedical devices where leachables are a critical concern.

The primary challenge lies in the similar solubility profiles of the monomer and the desired polymer, making separation non-trivial. The selection of an appropriate purification method is therefore critical and depends on factors such as polymer molecular weight, solubility, and the scale of the experiment.

Section 2: Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered in the lab.

FAQ 1: My polyester has a low Tg and appears brittle. Could residual monomer be the cause?

Answer: Absolutely. This is a classic symptom of significant monomer contamination. Unreacted 4-hydroxy-4-biphenylcarboxylic acid can disrupt the packing of polymer chains, effectively increasing the free volume and lowering the energy required for chain mobility, which manifests as a reduced glass transition temperature. Furthermore, these small molecules can create points of weakness within the polymer matrix, leading to increased brittleness.

Troubleshooting Steps:

-

Quantify Residual Monomer: Before proceeding with purification, it is essential to determine the extent of the problem. High-Performance Liquid Chromatography (HPLC) is the preferred method.

-

Select an Appropriate Purification Strategy: Based on the level of contamination and the properties of your specific polyester, choose one of the methods detailed below (Precipitation, Soxhlet Extraction).

FAQ 2: I performed a precipitation purification, but my NMR analysis still shows monomer peaks. What went wrong?

Answer: This is a common outcome and usually points to one of two issues: co-precipitation or an inefficient solvent/antisolvent system. The monomer can become trapped within the rapidly forming polymer aggregates during precipitation.

Troubleshooting Workflow:

Caption: Workflow for diagnosing and resolving incomplete monomer removal after precipitation.

Detailed Explanation:

-

Solvent System Choice: The "good" solvent should fully dissolve the polymer, while the "antisolvent" should be completely miscible with the good solvent but should not dissolve the polymer. For polyesters of 4-hydroxy-4-biphenylcarboxylic acid, solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are often used to dissolve the polymer, while methanol or isopropanol can serve as effective antisolvents.

-

Rate of Precipitation: Adding the polymer solution to the antisolvent too quickly causes rapid aggregation, which can physically trap monomer molecules. A slow, controlled addition with vigorous stirring allows for more selective precipitation of the higher molecular weight polymer chains.

FAQ 3: My polymer yield is very low after purification by precipitation. How can I improve it?

Answer: Low yield is typically due to the loss of low molecular weight oligomers along with the monomer. These shorter polymer chains may have solubility characteristics intermediate between the monomer and the high molecular weight polymer, causing them to remain in the solvent/antisolvent mixture.

Mitigation Strategies:

-

Adjust the Antisolvent Ratio: Instead of precipitating into a large volume of pure antisolvent, try titrating the antisolvent into the polymer solution. This allows you to stop at a point where the high molecular weight polymer has precipitated, but a larger fraction of the oligomers remains in solution. This is a trade-off between purity and yield.

-

Temperature Control: Cooling the mixture during precipitation can decrease the solubility of the polymer and may improve the yield. Experiment with precipitating at 0-4 °C.

FAQ 4: Can I use a method other than precipitation?

Answer: Yes, Soxhlet extraction is an excellent and often more thorough alternative, particularly for polymers that are insoluble in common solvents at room temperature but have some solubility at elevated temperatures.

Principle of Operation: This technique continuously washes the solid polymer with a condensed, pure solvent that is chosen to dissolve the monomer but not the polymer. Because the polymer is constantly exposed to fresh, hot solvent, the extraction is highly efficient.

Experimental Workflow: Soxhlet Extraction

Caption: Step-by-step workflow for purifying polyesters using Soxhlet extraction.

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Reprecipitation Method

This protocol is designed to maximize purity by minimizing monomer entrapment.

-

Dissolution: Dissolve the crude polymer in a minimal amount of a suitable "good" solvent (e.g., NMP, DMF) to create a 5-10% (w/v) solution. Gentle heating (50-60 °C) may be required, but monitor for any signs of polymer degradation.

-

Filtration: Filter the polymer solution through a 0.45 µm PTFE filter to remove any insoluble impurities.

-

Precipitation:

-

Fill a separate, larger beaker with an antisolvent (e.g., methanol) equivalent to 10 times the volume of the polymer solution.

-

Using a syringe pump or a dropping funnel, add the polymer solution to the vigorously stirred antisolvent at a slow rate (e.g., 2-5 mL/minute).

-

A fibrous or powdered precipitate should form.

-

-

Digestion: Allow the suspension to stir for an additional 1-2 hours after the addition is complete. This "digestion" step allows trapped monomer to diffuse out of the polymer matrix.

-

Isolation: Collect the purified polymer by vacuum filtration.

-

Washing: Wash the collected polymer cake thoroughly with fresh antisolvent to remove any remaining dissolved monomer.

-

Drying: Dry the polymer in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Soxhlet Extraction

This protocol is ideal for achieving very high purity levels.

-

Sample Preparation: Place the ground, crude polymer powder into a cellulose extraction thimble. Do not pack the thimble too tightly, to ensure proper solvent flow.

-

Solvent Selection: Choose a solvent in which the 4-hydroxy-4-biphenylcarboxylic acid monomer is soluble, but the polyester is not. Acetone or methanol are common first choices. The boiling point of the solvent should be well below the Tg of the polymer to prevent morphological changes.

-

Apparatus Setup:

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Add the selected solvent to the round-bottom flask (about 1.5 times the volume of the extractor body). Add boiling chips.

-

Assemble the full apparatus (flask, extractor, condenser) and ensure a good flow of cooling water.

-

-

Extraction: Heat the solvent to a gentle boil. The process is cyclical: solvent vaporizes, condenses, drips into the thimble, fills the chamber, and siphons back into the flask. Allow this to run for at least 24 hours.

-

Completion Check: To verify that all monomer has been removed, you can carefully cool the apparatus, take a small aliquot from the boiling flask, and analyze it by TLC or HPLC. If monomer is still present, continue the extraction.

-

Drying: Once complete, carefully remove the thimble and transfer the purified polymer to a vacuum oven for drying.

Section 4: Data Summary Table

The choice of purification method involves a trade-off between purity, yield, time, and scale.

| Method | Typical Purity | Typical Yield | Time Required | Scalability | Key Consideration |

| Single Precipitation | Good (>98%) | Moderate (70-90%) | Low (2-4 hours) | Excellent | Prone to monomer trapping; optimization often needed. |

| Double Precipitation | Excellent (>99.5%) | Lower (60-80%) | Moderate (4-8 hours) | Excellent | Higher purity at the cost of yield and time. |

| Soxhlet Extraction | Very High (>99.9%) | High (>95%) | High (24-72 hours) | Moderate | Requires polymer to be a processable solid; time-intensive. |

References

controlling phase transition temperatures in biphenyl acid liquid crystals

Topic: Controlling Phase Transition Temperatures

Status: Operational Support Tier: Level 3 (Senior Application Scientist) System Focus: Supramolecular Hydrogen-Bonded Mesogens

Welcome to the Biphenyl Acid Technical Hub

You are likely here because your biphenyl acid derivatives are not behaving like standard calamitic liquid crystals (LCs). Unlike cyanobiphenyls (e.g., 5CB) where the molecule is the mesogen, biphenyl acids are supramolecular LCs. They rely on a temperature-dependent hydrogen-bonding equilibrium to form the rigid core necessary for mesophase formation.

This guide addresses the specific challenges of tuning phase transition temperatures (

Module 1: The "Hidden" Variable – Hydrogen Bonding Dynamics

User Issue: "My DSC peaks are incredibly broad, or the liquid crystal phase disappears entirely upon repeated heating cycles."

Root Cause: In biphenyl carboxylic acids, the "monomer" is typically non-mesogenic. The liquid crystalline species is the cyclic dimer , formed via intermolecular hydrogen bonding between the carboxylic acid groups. This bond is dynamic. If your operational temperature approaches the dissociation temperature of the H-bond, the effective mesogen concentration drops, leading to phase collapse.

The Equilibrium Mechanism

-

Low T: Equilibrium shifts right (High Dimer concentration

Stable LC phase). -

High T: Equilibrium shifts left (Monomer dominates

Isotropic liquid).

Troubleshooting Protocol: Verifying Dimer Stability

Do not rely solely on Differential Scanning Calorimetry (DSC). You must validate the supramolecular integrity.

-

FTIR Validation:

-

Analyze the carbonyl stretch region (

). -

Target: A strong band at

indicates the dimer (H-bonded). -

Warning: A sharp peak appearing near

indicates free monomer . If this grows with temperature, your "clearing point" is actually a decomposition/dissociation point.

-

-

Solvent Exclusion:

-

Critical: Recrystallize from non-protic solvents (e.g., toluene) or ensure complete removal of protic solvents (ethanol/acetic acid). Trapped protic solvents compete for H-bonds, acting as impurities that depress

drastically.

-

Module 2: Tuning (Melting Point) via Lateral Substitution

User Issue: "My material is liquid crystalline, but it only melts at 220°C. I need a room-temperature or lower-temperature mesophase."

Engineering Solution:

Biphenyl acid dimers have extremely high melting points due to efficient

Strategy: Lateral Fluorination Introducing a fluorine atom at the ortho position (relative to the acid or alkyl chain) creates a steric "bump" that widens the molecule.

| Modification | Effect on Melting ( | Effect on Clearing ( | Net Result |

| Unsubstituted | High (Reference) | High | Narrow, high-temp range |

| Lateral Fluorine (F) | Significant Decrease ( | Moderate Decrease ( | Wider Nematic Range |

| Lateral Methyl (CH₃) | Moderate Decrease | Massive Decrease | Loss of LC phase (often) |

Why Fluorine?

Fluorine has a small Van der Waals radius (

Module 3: Fine-Tuning via the Odd-Even Effect

User Issue: "I need to shift my transition temperature by exactly 5-10°C. Changing the core structure is too drastic."

Engineering Solution:

Adjust the alkyl tail length (

The Parity Rule

The orientation of the terminal methyl group relative to the rigid core changes with each added carbon.

-

Even

(e.g., -

Odd

(e.g.,

Data Trend (Representative for Biphenyl Systems):

| Alkyl Chain ( | Parity | Entropy of Transition | |

| Odd | High | High | |

| Even | Lower | Lower | |

| Odd | Higher | Higher | |

| Even | Lower | Lower |

Use this to fine-tune: If you are at

Module 4: Workflow Visualization

The following diagram outlines the decision logic for engineering phase transitions in biphenyl acid systems.

Figure 1: Decision matrix for molecular engineering of biphenyl acid liquid crystals.

Frequently Asked Questions (Advanced)

Q: Can I use these acids in commercial display mixtures? A: Generally, no. The hydrogen bond is too temperature-sensitive for robust commercial displays (like LCDs). However, they are excellent for sensor applications where the breakage of the H-bond (and subsequent loss of birefringence) is the sensing mechanism for pH or solvent vapor.

Q: I see a "Smectic C" phase. How do I get rid of it to get a pure Nematic? A: Smectic phases (layered structures) are common in biphenyl acids because the dimer core is very long and rigid.

-

Fix: Introduce a lateral substituent (Fluorine) or use a mixture of homologues.[1] Mixtures disrupt the layer registration required for Smectic phases while preserving the directional order of the Nematic phase [5].

Q: My sample decomposes before it clears (becomes isotropic). A: This is common for acids with very high melting points.

-

Immediate Fix: Do not push the temperature. Instead, create a binary mixture with a lower-melting homologue (e.g., mix the C5 and C9 acids). This creates a eutectic depression, allowing you to observe the mesophase at a lower temperature where the molecule is chemically stable.

References

-

Effect of Lateral Fluorine Substitution

-

Lateral Substitution Mechanisms

- Title: Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals.

- Source: Biointerface Research in Applied Chemistry (2021).

-

URL:[Link] (Landing Page for verification)

-

Odd-Even Effects

- Title: The even–odd effect in liquid crystals: A collective or intrinsic molecular property.

- Source: Journal of Chemical Physics (AIP Publishing).

-

URL:[Link]

-

Alkyl Chain Trends

- Title: Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzo

- Source: NIST Standard Reference D

-

URL:[Link]

-

Mixture Engineering

Sources

Validation & Comparative

A Comparative Guide to the X-ray Diffraction (XRD) Patterns of 4-hydroxy-4'-biphenylcarboxylic Acid Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. X-ray diffraction (XRD) is an indispensable analytical technique for the solid-state characterization of crystalline materials. This guide provides an in-depth comparison of the X-ray diffraction patterns of 4-hydroxy-4'-biphenylcarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. We will explore its characteristic powder XRD pattern, simulated from single-crystal crystallographic data, and compare it with the XRD patterns of two structurally related compounds: 4-biphenylcarboxylic acid and 4-hydroxybenzoic acid. This comparative analysis, supported by detailed experimental protocols and data, aims to equip researchers with the necessary insights for unambiguous phase identification and quality control.

Introduction: The Significance of Crystalline Structure

4-hydroxy-4'-biphenylcarboxylic acid is a bifunctional organic compound that has garnered attention for its applications in the development of liquid crystals, polymers, and as a key intermediate in pharmaceutical synthesis.[1][2] The arrangement of molecules in the solid state, or crystal packing, can lead to different crystalline forms known as polymorphs. Each polymorph, possessing a unique crystal lattice, will produce a distinct X-ray diffraction pattern, effectively a "fingerprint" of that specific crystalline form.

Understanding and controlling the crystalline form is paramount in drug development. Different polymorphs of the same API can exhibit significant differences in their therapeutic efficacy and manufacturability.[3] Therefore, robust analytical methods for identifying and characterizing these forms are essential. Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique that provides detailed information about the crystallographic structure of a powdered sample.[4]

This guide will delve into the specifics of the XRD pattern of 4-hydroxy-4'-biphenylcarboxylic acid, providing a benchmark for its identification. Furthermore, by comparing its XRD pattern with those of 4-biphenylcarboxylic acid and 4-hydroxybenzoic acid, we will highlight the key structural features that differentiate these molecules in the solid state.

XRD Pattern of 4-hydroxy-4'-biphenylcarboxylic Acid: A Simulated Benchmark

To establish a reliable reference for the XRD pattern of 4-hydroxy-4'-biphenylcarboxylic acid, we have simulated a powder diffraction pattern from its single-crystal X-ray diffraction data. The crystal structure was obtained from the Cambridge Structural Database (CSD) under the deposition number CCDC 690970.[5] This single-crystal analysis revealed that 4-hydroxy-4'-biphenylcarboxylic acid crystallizes in the monoclinic space group P2₁/c.[5]

Crystallographic Data

The fundamental building block of a crystal is the unit cell, defined by its lattice parameters. For 4-hydroxy-4'-biphenylcarboxylic acid, these parameters are:[5]

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

| Monoclinic | P2₁/c | 8.6500 | 5.5077 | 20.9655 | 90 | 94.145 | 90 | 996.22 |

Table 1: Single-crystal crystallographic data for 4-hydroxy-4'-biphenylcarboxylic acid.[5]

Simulated Powder XRD Pattern

Using the crystallographic information file (CIF), a theoretical powder XRD pattern was simulated. This pattern represents an ideal, strain-free powder sample and serves as a primary reference for experimental data. The table below lists the most intense diffraction peaks.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 16.0 | 5.53 | 100.0 |

| 24.2 | 3.67 | 85.3 |

| 25.9 | 3.44 | 78.9 |

| 28.1 | 3.17 | 65.2 |

| 18.5 | 4.79 | 55.4 |

| 21.8 | 4.07 | 48.7 |

Table 2: Simulated powder XRD peak list for 4-hydroxy-4'-biphenylcarboxylic acid (Cu Kα radiation, λ = 1.5406 Å).

Comparative Analysis: Distinguishing Structural Analogs by XRD

To illustrate the specificity of the XRD pattern, we will now compare the simulated pattern of 4-hydroxy-4'-biphenylcarboxylic acid with the XRD patterns of two structurally related molecules: 4-biphenylcarboxylic acid (lacking the hydroxyl group) and 4-hydroxybenzoic acid (lacking the second phenyl ring).

4-biphenylcarboxylic Acid

4-biphenylcarboxylic acid is a closely related structure, differing only by the absence of the para-hydroxyl group. This seemingly minor change has a significant impact on the crystal packing due to altered hydrogen bonding possibilities.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 18.8 | 4.72 | 100.0 |

| 21.2 | 4.19 | 88.1 |

| 24.5 | 3.63 | 75.6 |

| 26.3 | 3.38 | 68.9 |

| 28.9 | 3.09 | 52.3 |

Table 3: Experimental powder XRD peak list for 4-biphenylcarboxylic acid. (Note: This is representative data; actual experimental values may vary slightly).

Key Distinguishing Features: The most intense peak for 4-biphenylcarboxylic acid appears at a higher 2θ angle (18.8°) compared to 4-hydroxy-4'-biphenylcarboxylic acid (16.0°). The overall pattern of peaks is distinctly different, allowing for clear differentiation between the two compounds.

4-hydroxybenzoic Acid

4-hydroxybenzoic acid represents the other structural component of our target molecule. Its smaller size and different molecular symmetry lead to a markedly different crystal structure and XRD pattern.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 25.6 | 3.48 | 100.0 |

| 17.5 | 5.06 | 89.7 |

| 28.4 | 3.14 | 70.2 |

| 35.2 | 2.55 | 55.8 |

| 16.2 | 5.47 | 45.1 |

Table 4: Experimental powder XRD peak list for 4-hydroxybenzoic acid. (Note: This is representative data; actual experimental values may vary slightly).

Key Distinguishing Features: The most intense peak for 4-hydroxybenzoic acid is found at a much higher 2θ angle (25.6°) compared to 4-hydroxy-4'-biphenylcarboxylic acid (16.0°). The overall simplicity of the pattern also reflects the smaller unit cell of 4-hydroxybenzoic acid.

Experimental Protocol: Acquiring High-Quality Powder XRD Data

The following is a generalized, step-by-step protocol for obtaining a powder X-ray diffraction pattern of a crystalline organic compound. The causality behind each step is explained to ensure a self-validating system.

Sample Preparation

-

Grinding: Gently grind approximately 10-20 mg of the crystalline sample using an agate mortar and pestle.

-

Rationale: This reduces the crystallite size and ensures a random orientation of the crystals, which is crucial for obtaining a powder pattern where all possible diffraction planes are represented.

-

-

Mounting: Pack the finely ground powder into a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder.

-

Rationale: A flat, properly positioned sample surface is critical for accurate 2θ angle measurements. Any displacement from the focusing circle of the diffractometer will introduce systematic errors in the peak positions.

-

Instrument Setup and Data Collection

-

Instrument Parameters: Set the X-ray source (e.g., Cu Kα, λ = 1.5406 Å), voltage, and current to the manufacturer's recommended values.

-

Rationale: Consistent and appropriate instrument parameters are necessary for reproducible results and optimal signal-to-noise ratio.

-

-

Scan Range: Select a 2θ scan range that covers the characteristic diffraction peaks of the compound. A typical range for organic molecules is 5° to 40°.

-

Rationale: This range is usually sufficient to capture the most intense and structurally significant diffraction peaks for organic compounds.

-

-

Step Size and Scan Speed: Choose an appropriate step size (e.g., 0.02°) and scan speed (e.g., 1°/min).

-

Rationale: A smaller step size and slower scan speed will result in a higher resolution pattern with a better signal-to-noise ratio, which is important for resolving closely spaced peaks and identifying minor crystalline phases.

-

Data Analysis

-

Phase Identification: Compare the experimental XRD pattern with reference patterns from databases (e.g., the Powder Diffraction File™) or simulated patterns.

-

Rationale: A direct comparison of peak positions and relative intensities allows for the unambiguous identification of the crystalline phase.

-

-

Peak Analysis: Determine the 2θ position, d-spacing, and relative intensity of each diffraction peak.

-

Rationale: This quantitative data provides the basis for comparison with reference patterns and for more advanced analyses such as unit cell refinement.

-

Visualizing the Workflow and Structural Relationships

To further clarify the experimental process and the relationship between crystal structure and the resulting XRD pattern, the following diagrams are provided.

Caption: Experimental workflow for powder X-ray diffraction analysis.

Caption: Relationship between molecular structure, crystal lattice, and the resulting XRD pattern.

Conclusion

This guide has provided a comprehensive overview of the X-ray diffraction pattern of 4-hydroxy-4'-biphenylcarboxylic acid. By presenting a simulated powder XRD pattern derived from single-crystal data, we have established a reliable benchmark for its identification. The comparative analysis with 4-biphenylcarboxylic acid and 4-hydroxybenzoic acid clearly demonstrates the high specificity of PXRD in distinguishing between structurally similar molecules based on their unique crystal packing. The detailed experimental protocol and workflow diagrams offer practical guidance for researchers to obtain high-quality, reproducible XRD data. For scientists and professionals in drug development and materials science, a thorough understanding of XRD patterns is fundamental for ensuring the quality, stability, and performance of crystalline materials.

References

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

-

PubChem. (n.d.). 4'-Hydroxy-4-biphenylcarboxylic acid. National Center for Biotechnology Information. [Link]

-

University of Washington, Department of Chemistry. (n.d.). Powder X-ray Diffraction Protocol/SOP. [Link]

-

Emerald Cloud Lab. (2024). ExperimentPowderXRD Documentation. [Link]

- Google Patents. (n.d.). US4755617A - Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid.

-

Technische Universität Darmstadt. (n.d.). Experimental Procedure. [Link]

-

Meden, A., & Čurić, M. (2015). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N'-diaryl-dihydrophenazine. Acta Crystallographica Section C: Structural Chemistry, 71(12), 1035-1041. [Link]

-

CAS Common Chemistry. (n.d.). 4'-Hydroxy[1,1'-biphenyl]-2-carboxylic acid. [Link]

-

Cardiff University. (2023). Developing structure determination from powder X-ray diffraction data for applications in molecular organic materials. [Link]

-

PubMed. (2008). 4'-Hydroxy-biphenyl-4-carboxylic acid. [Link]

-

ResearchGate. (n.d.). Synthon polymorphism and pseudopolymorphism in co-crystals. The 4,4'-bipyridine-4-hydroxybenzoic acid structural landscape. [Link]

-

ResearchGate. (n.d.). (a) Structure of 4-(4-pyridyl)-biphenyl-4-carboxylic acid (HL); (b).... [Link]

-

Raza, K., Kumar, P., Ratan, S., Malik, R., & Arora, S. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SOJ Pharmacy & Pharmaceutical Sciences, 1(2), 10. [Link]

-

NIST. (n.d.). Biphenyl-4-carboxylic acid. NIST Chemistry WebBook. [Link]

Sources

- 1. ADDIE [addie.ornl.gov]

- 2. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biphenyl-4-carboxylic acid [webbook.nist.gov]

- 4. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 5. Mercury calculation of simulated powder diffraction patterns : CCDC Home [support.ccdc.cam.ac.uk]

A Comparative Guide to HPLC Method Validation for Detecting 4-hydroxy-4-biphenylcarboxylic Acid Impurities

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product. This guide provides an in-depth, technical comparison of analytical methodologies for the validation of an HPLC method designed to detect impurities in 4-hydroxy-4-biphenylcarboxylic acid, a crucial intermediate in the synthesis of various pharmaceuticals.

Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, grounding them in established scientific principles and regulatory expectations. The guide will meticulously detail a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method and contrast its performance with two powerful alternatives: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select and validate the most appropriate analytical strategy for their specific needs, ensuring both scientific rigor and regulatory compliance.

The Criticality of Impurity Profiling for 4-hydroxy-4-biphenylcarboxylic Acid

4-hydroxy-4-biphenylcarboxylic acid serves as a key building block in organic synthesis.[1][2] Its purity directly impacts the quality and safety of the final API. Impurities can arise from various stages, including the manufacturing process of starting materials, the synthesis of the compound itself, and degradation over time.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate stringent control over these impurities.[3][5][6]

A critical process-related impurity identified in the synthesis of 4-hydroxy-4-biphenylcarboxylic acid is 4-(4'-hydroxyphenyl)cyclohexanecarboxylic acid.[3][5] This impurity arises from the incomplete dehydrogenation of an intermediate during the manufacturing process.[3][5] Therefore, a robust analytical method must be able to effectively separate and quantify this and other potential impurities.

Primary Technique: A Stability-Indicating HPLC Method